2,3-bis(4-hydroxyphenyl)propionitrile
CAS No.: 1428-67-7
Cat. No.: VC0002920
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1428-67-7 |
---|---|
Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 2,3-bis(4-hydroxyphenyl)propanenitrile |
Standard InChI | InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 |
Standard InChI Key | GHZHWDWADLAOIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Physicochemical Properties
2,3-Bis(4-hydroxyphenyl)propionitrile is characterized by two 4-hydroxyphenyl groups attached to a propionitrile backbone. Key physicochemical properties are summarized below:
The compound’s stability is notable, with solutions in DMSO or ethanol remaining viable for up to one month at -20°C . Its water solubility (0.5 mg/mL at 25°C) facilitates in vitro applications .
Pharmacological Profile and Receptor Selectivity
DPN exhibits nanomolar affinity for ERβ, with an IC₅₀ of 15 nM, compared to 1,000 nM for ERα . This selectivity arises from structural interactions with the ERβ ligand-binding domain, particularly the nitrile group’s linear geometry and polarity . Key pharmacological parameters include:
Parameter | ERβ | ERα |
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Relative Binding Affinity | 70-fold higher | 1-fold |
Transcriptional EC₅₀ | 0.85 nM | 66 nM |
Functional Selectivity | 170-fold (transcription) | – |
DPN’s enantiomers, (R)-DPN and (S)-DPN, display differential activity. (S)-DPN exhibits 3–7-fold higher ERβ affinity and efficacy, making it preferable for research .
Mechanisms of Action and Biological Effects
ERβ-Mediated Signaling Pathways
DPN activates ERβ, modulating gene expression through genomic and non-genomic pathways. Key effects include:
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Neuroprotection: DPN potentiates glutamate-induced Ca²⁺ influx in hippocampal neurons, enhancing synaptic plasticity . It reduces interleukin-1β (IL-1β) in microglia following lipopolysaccharide (LPS) challenge, suggesting anti-inflammatory potential .
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Antiproliferative Effects: In prostate cancer cells (DU-145), DPN inhibits proliferation by downregulating Bcl-2 and upregulating Bax, promoting apoptosis .
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Cardiovascular Modulation: DPN relaxes mesenteric arteries via ERβ-dependent nitric oxide synthesis .
Therapeutic Applications
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Neurodegenerative Diseases: DPN mitigates oxidative stress in models of Alzheimer’s disease by enhancing antioxidant enzyme expression .
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Oncology: In androgen-independent prostate cancer, DPN suppresses invasion by downregulating galectin-3 (GAL-3) and modulating ERβ/β-catenin crosstalk .
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Metabolic Disorders: DPN ameliorates portal hypertension in cirrhotic rats by reducing hepatic vascular resistance .
Synthetic Routes and Structure-Activity Relationships (SAR)
DPN was first synthesized in 2001 through Friedel-Crafts alkylation of 4-methoxyphenylacetonitrile, followed by demethylation . SAR studies highlight:
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Nitrile Group: Essential for ERβ selectivity; replacement with acetylene reduces affinity .
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Methyl Substituents: Ortho-methyl groups on the β-aromatic ring enhance ERβ selectivity .
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Chirality: (S)-DPN’s superior efficacy stems from optimized hydrophobic interactions with ERβ’s Leu343 and Met421 .
Recent Advances and Clinical Relevance
A 2023 study demonstrated DPN’s role in inhibiting DU-145 prostate cancer cell invasion by suppressing GAL-3 expression via ERβ . Ongoing research explores its efficacy in breast cancer and cardiovascular diseases, with Phase I trials anticipated by 2026.
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